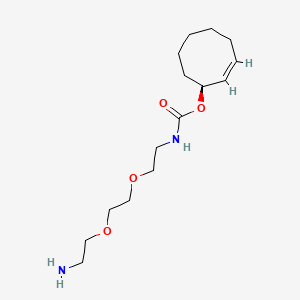
(S)-Tco-peg2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tco-peg2-NH2 is a chemical compound that belongs to the class of tetrazine-trans-cyclooctene (TCO) derivatives. This compound is characterized by the presence of a polyethylene glycol (PEG) linker and an amine group (NH2). The (S)-enantiomer indicates that the compound has a specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This compound is often used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tco-peg2-NH2 typically involves several steps:
Synthesis of TCO Derivative: The initial step involves the synthesis of the TCO derivative. This can be achieved through the reaction of cyclooctene with a suitable reagent to introduce the tetrazine moiety.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) linker to the TCO derivative. This is usually done through a nucleophilic substitution reaction.
Introduction of Amine Group: The final step involves the introduction of the amine group (NH2) to the PEGylated TCO derivative. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
化学反应分析
Types of Reactions: (S)-Tco-peg2-NH2 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The tetrazine moiety in this compound can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes.
Substitution Reactions: The amine group (NH2) can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Common reagents include strained alkenes or alkynes. The reaction typically occurs under mild conditions and can be performed in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides. The reaction conditions may vary depending on the specific electrophile used.
Major Products:
Cycloaddition Reactions: The major products are typically cycloadducts formed through the reaction of the tetrazine moiety with strained alkenes or alkynes.
Substitution Reactions: The major products are typically substituted amines formed through the reaction of the amine group with electrophiles.
科学研究应用
(S)-Tco-peg2-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Biology: It is used in cell imaging and tracking studies due to its ability to undergo specific and rapid reactions with biomolecules.
Medicine: It is used in drug delivery systems and targeted therapies due to its ability to selectively react with specific biomolecules.
Industry: It is used in the development of advanced materials and nanotechnology due to its unique reactivity and functional properties.
作用机制
The mechanism of action of (S)-Tco-peg2-NH2 involves its ability to undergo specific chemical reactions with biomolecules. The tetrazine moiety can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes, leading to the formation of stable cycloadducts. This allows for the selective labeling and tracking of biomolecules in living systems. The amine group (NH2) can also participate in nucleophilic substitution reactions, allowing for the modification of biomolecules.
Molecular Targets and Pathways: The molecular targets of this compound include strained alkenes or alkynes present in biomolecules. The pathways involved include the inverse electron-demand Diels-Alder reaction and nucleophilic substitution reactions.
相似化合物的比较
®-Tco-peg2-NH2: The ®-enantiomer of Tco-peg2-NH2, which has a different stereochemistry.
Tco-peg2-NH2: The racemic mixture of Tco-peg2-NH2, which contains both (S)- and ®-enantiomers.
Tco-peg3-NH2: A similar compound with a longer PEG linker.
Uniqueness: (S)-Tco-peg2-NH2 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biomolecules. The presence of the PEG linker and amine group also provides additional functional properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C15H28N2O4 |
|---|---|
分子量 |
300.39 g/mol |
IUPAC 名称 |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h4,6,14H,1-3,5,7-13,16H2,(H,17,18)/b6-4+/t14-/m1/s1 |
InChI 键 |
XKCMSPBOQGHDQV-YVARQFDVSA-N |
手性 SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCN |
规范 SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


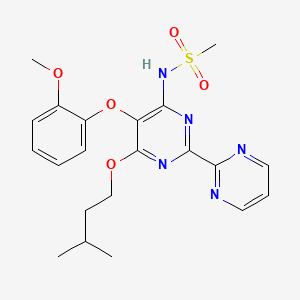
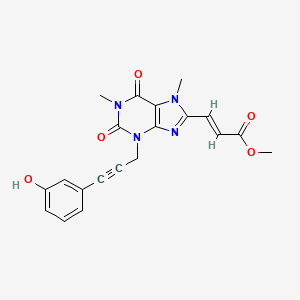

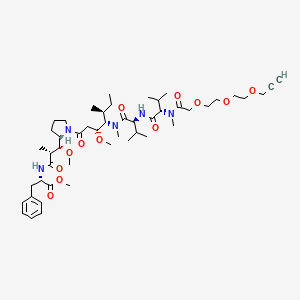
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

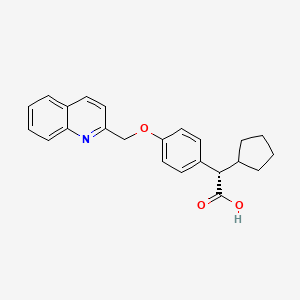
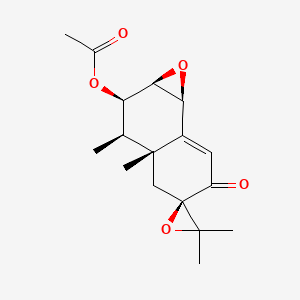
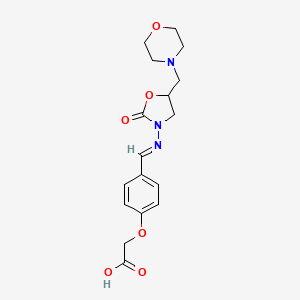

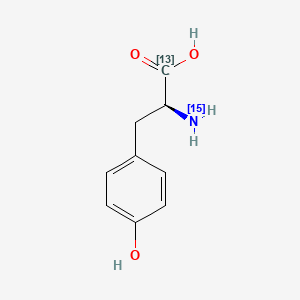
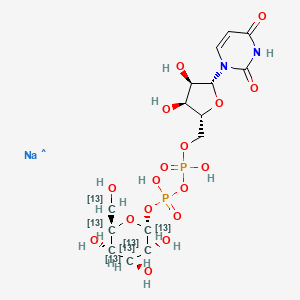
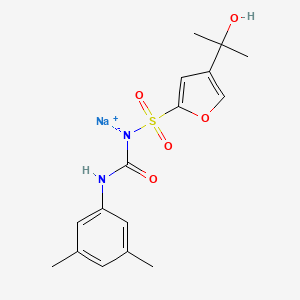
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
